4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one
Description
4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one is a heterocyclic compound featuring a spirocyclic framework that integrates a 1,2-dihydroindene moiety and a 1,3-oxazole ring. Spirocyclic compounds are valued in medicinal chemistry for their structural rigidity, which often improves target selectivity and metabolic stability .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one |
InChI |
InChI=1S/C11H10N2O2/c12-9-11(15-10(14)13-9)6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H2,12,13,14) |
InChI Key |
YFDXZUWDIRWEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C31)C(=NC(=O)O2)N |
Origin of Product |
United States |
Preparation Methods
Lessons from 1,3,4-Oxadiazole Methodologies
The synthesis of 2-amino-1,3,4-oxadiazoles (e.g., CN113307780B) employs hydrazides and isothiocyanates with KHSO₄ catalysis under mild conditions. While mechanistically distinct, this highlights the utility of:
-
Acid Catalysis : KHSO₄ facilitates dehydrative cyclization without requiring harsh reagents like POCl₃ or high temperatures.
-
Modular Substitution : Aryl hydrazides and isothiocyanates enable diverse substitution patterns, a principle potentially applicable to oxazole precursors.
Insights from 2,5-Disubstituted Oxadiazoles
The PMC study (PMC4958064) synthesizes 2,5-disubstituted oxadiazoles via POCl₃-mediated cyclization of carbohydrazides followed by HATU-driven coupling. Key takeaways include:
-
Phosphorus Reagents : POCl₃ efficiently dehydrates intermediates but poses safety and handling challenges.
-
Post-Cyclization Functionalization : Late-stage coupling (e.g., with carboxylic acids) allows modular diversification, a strategy that could be adapted for spiro-oxazole derivatives.
Hypothetical Synthetic Routes for this compound
Retrosynthetic Strategy
Disconnection at the spiro center suggests two fragments:
-
Dihydroindene-3-one : Serves as the carbonyl component for oxazole formation.
-
Aminated Oxazole Precursor : Likely a β-ketoamide or α-amino ketone derivative.
Proposed Pathway 1: Cyclocondensation Approach
-
Intermediate Synthesis : React dihydroindene-3-carboxylic acid with an α-amino ketone under dehydrative conditions.
-
Cyclization : Use KHSO₄ or POCl₃ to facilitate oxazole ring closure, analogous to methods in CN113307780B.
-
Amination : Introduce the 4'-amino group via nucleophilic substitution or reductive amination.
Challenges:
-
Steric hindrance at the spiro center may limit cyclization efficiency.
-
Risk of over-oxidation or ring-opening during amination.
Proposed Pathway 2: Tandem Oxazole-Spirocyclization
Challenges:
-
Controlling stereochemistry at the spiro junction.
-
Competing polymerization or side reactions.
Chemical Reactions Analysis
Core Reactivity of Oxazole and Spiro Systems
The oxazole ring is electron-deficient, enabling electrophilic substitutions at C5 (if unsubstituted) and nucleophilic attacks at C2. The spiro junction and amino group introduce steric and electronic effects that modulate reactivity. Key reaction types include:
| Reaction Type | Site of Reactivity | Example Transformation |
|---|---|---|
| Electrophilic Aromatic Substitution | C5 of oxazole (if unsubstituted) | Nitration, sulfonation, halogenation |
| Nucleophilic Attack | C2 of oxazole | Alkylation, acylation, or ring-opening |
| Reduction | Oxazole ring or ketone moiety | Conversion to dihydrooxazole or alcohol |
| Cycloadditions | Oxazole as diene/dienophile | Diels-Alder reactions to form fused rings |
Data derived from oxazole reactivity patterns (Source 7, Source 10).
Amino Group Reactivity
The 4'-amino group participates in:
-
Schiff Base Formation : Reaction with aldehydes/ketones (e.g., condensation with benzaldehyde).
-
Acylation : Formation of amides using acyl chlorides or anhydrides.
-
Oxidation : Potential conversion to nitroso or nitro groups under strong oxidants (e.g., KMnO₄).
Example:
Reaction with Acetic Anhydride
Reported yields for analogous oxazole acylation: 70–85% (Source 8).
Ketone Functionalization
The 2'-one group undergoes:
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) to secondary alcohol.
-
Grignard Addition : Formation of tertiary alcohols.
-
Condensation : With hydrazines to form hydrazones.
Reduction Pathway
Observed in structurally related spiro-β-lactams (Source 4).
Spiro Ring Modifications
The spiro[1,2-dihydroindene-3,5'-oxazole] system may undergo:
-
Ring-Opening : Acid-catalyzed cleavage of the oxazole ring (e.g., HCl/EtOH → indene derivatives).
-
Rearrangements : Cornforth-type rearrangements under thermal conditions.
Acid-Mediated Ring Opening
Analogous to oxazole hydrolysis (Source 10).
Synthetic Routes to Analogous Compounds
While direct syntheses of the target compound are undocumented, related strategies include:
-
Van Leusen Oxazole Synthesis : TosMIC-based cyclization for spiro-oxazole formation (Source 7).
-
Spirocyclization via Aldol Condensation : Coupling indene derivatives with oxazole precursors (Source 4).
Stability and Degradation
-
Photodegradation : UV exposure may cause oxazole ring cleavage.
-
Hydrolytic Stability : Susceptible to strong acids/bases but stable in neutral aqueous conditions.
Key Citations
Scientific Research Applications
Chemical Synthesis and Research
Building Block for Heterocycles
4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations that can lead to the formation of new materials with desirable properties.
Synthesis Techniques
The compound can be synthesized through several methods, including cyclization reactions involving 1,2-dihydroindene derivatives and oxazole precursors. Common reaction conditions include the use of solvents like toluene or dichloromethane under elevated temperatures. This versatility in synthesis enhances its applicability in research settings.
Biological Applications
Pharmaceutical Potential
Research indicates that this compound exhibits promising biological activities. Studies have suggested potential antimicrobial and anticancer properties, making it a candidate for further investigation as a pharmaceutical agent. The compound's structural features may facilitate interactions with biological targets such as enzymes and receptors.
Case Study: Antimicrobial Activity
In a study exploring novel compounds for antifungal activity, derivatives of heterocyclic compounds similar to this compound were synthesized and evaluated against various fungal strains. Some derivatives demonstrated efficacy greater than standard treatments like fluconazole . Such findings underscore the potential of this compound in developing new antifungal agents.
Industrial Applications
Material Science
The compound is also investigated for its applications in material science. It can be utilized in the development of advanced materials such as polymers and nanocomposites. The unique structural attributes impart distinct physical and chemical properties that are beneficial in creating innovative materials for various industrial applications.
Mechanism of Action
The mechanism of action of 4’-aminospiro[1,2-dihydroindene-3,5’-1,3-oxazole]-2’-one involves its interaction with molecular targets through various pathways. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The spiro linkage provides rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Spiro-Indene-Oxazole/Oxazolidine Cores
Several compounds share the spiro-indene-oxazole/oxazolidine scaffold but differ in substituents and functional groups, leading to varied pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Observations :
- Amino vs. Carbamoylamino Groups: The 4'-amino group in the target compound may offer distinct hydrogen-bonding interactions compared to methylcarbamoylamino groups in analogues like A-483. This substitution could influence binding affinity to enzymes like histone acetyltransferases (HATs) .
- Oxazole vs.
- Fluorinated Substituents : A-485’s 4-fluorophenylmethyl and trifluoropropan-2-yl groups enhance lipophilicity and bioavailability, a feature absent in the target compound .
Physicochemical Properties
Table 2: Physicochemical Comparison
*Estimated based on substituent contributions.
Biological Activity
4'-Aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one is a compound belonging to the oxazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological properties, and research findings associated with this compound, emphasizing its potential in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step processes that include cyclization reactions of suitable precursors. The general synthetic route includes:
- Formation of the Indene Framework : Starting from commercially available indenes or derivatives.
- Cyclization to Form the Oxazole Ring : Utilizing reagents such as tosylmethyl isocyanide (TosMIC) in a one-pot reaction to create the oxazole structure.
- Introduction of Amino Groups : Employing amination techniques to incorporate the amino group at the 4' position.
Biological Activity
The biological activity of this compound has been investigated through various studies. The following sections detail its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- In Vitro Studies : The compound was screened against multiple cancer cell lines including lung, breast, and prostate cancers. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent activity against these cancer types .
- Mechanism of Action : Molecular docking studies suggest that the compound may interact with tubulin and cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .
Antibacterial Activity
The compound exhibits promising antibacterial properties:
- Testing Against Bacterial Strains : In vitro assays against Gram-positive and Gram-negative bacteria showed effective inhibition at concentrations ranging from 10 to 100 µg/mL. The compound demonstrated a higher efficacy against Gram-positive strains .
Anti-inflammatory Properties
Research has also pointed to anti-inflammatory effects:
- Cytokine Inhibition : The compound was shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models, indicating its potential use in treating inflammatory diseases .
Case Studies
Several case studies have been documented regarding the biological activity of similar oxazole derivatives:
- Study on 5-Sulfonyl Derivatives : A series of oxazole derivatives were synthesized and tested for anticancer activity against 60 cancer cell lines. One derivative exhibited potent cytotoxicity with average GI50 values indicating strong potential for therapeutic use .
- Oxazoles in Antibacterial Research : A study focused on various oxazole derivatives revealed that structural modifications significantly influenced antibacterial activity, underscoring the importance of substituent patterns in enhancing efficacy .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Assay Type | Result Summary |
|---|---|---|
| Anticancer | IC50 (various cell lines) | Low micromolar range efficacy |
| Antibacterial | Zone of Inhibition | Effective against Gram-positive bacteria |
| Anti-inflammatory | Cytokine Assays | Reduced TNF-alpha and IL-6 levels |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one, and how do reaction conditions influence yield and purity?
Methodological Answer:
The compound can be synthesized via multicomponent reactions or stepwise cyclization. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under reduced pressure for 18 hours followed by crystallization in ethanol-water mixtures achieves moderate yields (~65%) . Stereochemical control is critical; chiral auxiliaries or catalysts may be required to ensure correct spirocyclic orientation . Solvent choice (e.g., DMSO vs. THF) and reaction time significantly impact purity, with prolonged reflux reducing byproduct formation but risking decomposition .
Basic: How can spectroscopic techniques (NMR, IR, TOF-MS) and chromatographic methods (HPLC) be optimized to confirm structural integrity and purity?
Methodological Answer:
- NMR : Use - and -NMR to verify spirocyclic connectivity, focusing on diastereotopic protons in the dihydroindene and oxazole rings. Anomalies in splitting patterns may indicate stereochemical impurities .
- IR : Confirm the presence of amide (1650–1700 cm) and oxazole (1600 cm) functional groups.
- TOF-MS : High-resolution MS ensures molecular weight matches theoretical values (e.g., 536.475 g/mol) .
- HPLC : Use reverse-phase C18 columns with ammonium acetate buffers (pH 6.5) to resolve polar degradation products .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., HAT inhibition vs. receptor antagonism)?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., cell permeability, enzyme isoform specificity). For HAT inhibition studies, validate activity using histone acetylation assays in multiple cell lines and compare IC values with structurally related inhibitors (e.g., A-485) . For receptor antagonism (e.g., 5-HT), employ radioligand binding assays (e.g., -quaternized ICS 205–930) to measure affinity (pKi ≥ 8.7) and exclude off-target effects via counter-screening .
Advanced: What computational approaches (e.g., DFT, QSAR) predict the compound’s reactivity and target interactions?
Methodological Answer:
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For spiro-oxazoles, focus on the oxazole ring’s electron-deficient carbon as a reactive hotspot .
- QSAR : Use 3D descriptors (e.g., steric/electronic parameters) to correlate substituent effects (e.g., fluorophenyl groups) with pharmacological activity. Validate models against experimental IC datasets .
Advanced: How does the spiro-oxazole core influence pharmacological activity compared to non-spiro heterocycles?
Methodological Answer:
The spiro architecture enforces rigidity, enhancing binding specificity to enzymes (e.g., histone acetyltransferases) by reducing conformational entropy loss. Comparative studies with linear oxazole analogs show 10–100x higher potency due to preorganization of the pharmacophore . Additionally, the dihydroindene moiety improves metabolic stability by shielding labile bonds from cytochrome P450 oxidation .
Basic: What handling and storage protocols are recommended to maintain chemical stability?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the oxazole ring. Lyophilized samples retain stability for >6 months .
- Handling : Use anhydrous solvents (e.g., DMF) during synthesis to avoid ring-opening reactions. Monitor for degradation via HPLC, particularly for diastereomer formation .
Advanced: How to design in vitro assays to evaluate HAT inhibition while minimizing off-target effects?
Methodological Answer:
- Enzyme Assays : Use recombinant p300/CBP HAT domains with acetyl-CoA cofactor and histone H3 peptides. Measure acetylation via fluorescent anti-acetyllysine antibodies .
- Specificity Controls : Include parallel assays with unrelated enzymes (e.g., HDACs) and competitive inhibitors (e.g., curcumin).
- Cell-Based Validation : Transfect cells with GFP-tagged histone H3 and quantify fluorescence shifts post-treatment .
Advanced: What methods assess antimicrobial potential, and how do structural modifications enhance efficacy?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Focus on derivatives with electron-withdrawing groups (e.g., –NO) for enhanced membrane disruption .
- SAR Analysis : Replace the dihydroindene with bulkier substituents (e.g., dichlorophenyl) to improve lipophilicity and bacterial uptake .
Advanced: How can QSAR models guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Descriptor Selection : Include logP, topological polar surface area (TPSA), and hydrogen-bonding capacity to predict blood-brain barrier permeability.
- Metabolism Prediction : Use docking simulations with CYP3A4 to identify metabolically labile sites. Fluorination at the indene ring reduces oxidative clearance .
Advanced: What challenges arise in scaling up synthesis while preserving stereochemical integrity?
Methodological Answer:
- Catalyst Optimization : Use asymmetric catalysis (e.g., chiral SaBOX ligands) to maintain enantiomeric excess (>95%) during spirocyclization .
- Purification : Employ flash chromatography with silica gel modified with chiral selectors (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
